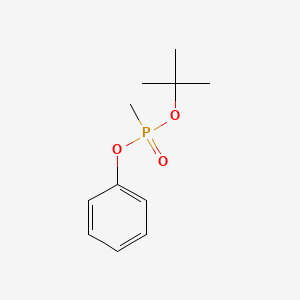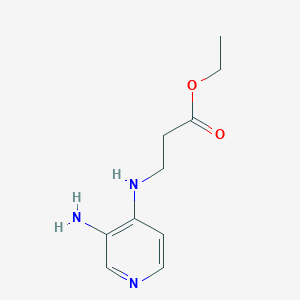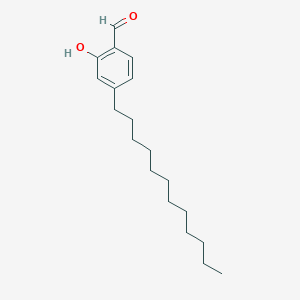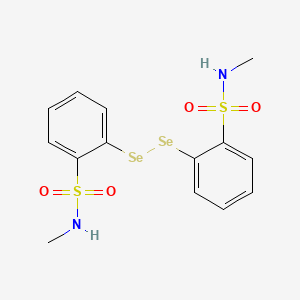![molecular formula C25H18ClN3O B12574279 Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- CAS No. 284678-97-3](/img/structure/B12574279.png)
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- is a complex organic compound with a unique structure that combines phenol, pyridine, and benzimidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the benzimidazole and pyridine moieties.
Phenol, 4-chloro-: Simpler structure with only a phenol and chloro group.
Uniqueness
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- is unique due to its complex structure, which combines multiple functional groups
Eigenschaften
CAS-Nummer |
284678-97-3 |
|---|---|
Molekularformel |
C25H18ClN3O |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
4-chloro-2-[phenyl-(2-pyridin-2-ylbenzimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C25H18ClN3O/c26-18-13-14-23(30)19(16-18)24(17-8-2-1-3-9-17)29-22-12-5-4-10-20(22)28-25(29)21-11-6-7-15-27-21/h1-16,24,30H |
InChI-Schlüssel |
ZBCDZJSRJWKZSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)N3C4=CC=CC=C4N=C3C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)

![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)

![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)

![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)

